molecular formula C25H24N2O5 B15109880 (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B15109880
M. Wt: 432.5 g/mol
InChI Key: DTXZHTGPYORBOZ-HYARGMPZSA-N
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Description

The compound (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule that features a unique combination of indole, benzofuran, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Benzofuran Synthesis: The benzofuran ring can be formed via the cyclization of ortho-hydroxyaryl ketones.

    Morpholine Carboxylate Formation: The morpholine ring is introduced through nucleophilic substitution reactions involving morpholine and appropriate electrophiles.

    Final Coupling: The final step involves coupling the indole, benzofuran, and morpholine moieties under specific conditions, often using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This typically involves:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Scalability: The process is scaled up from laboratory to industrial scale, ensuring that the reactions are safe and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation Products: Oxidized derivatives of the indole and benzofuran rings.

    Reduction Products: Reduced forms of the carbonyl groups, leading to alcohols.

    Substitution Products: Substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to natural products makes it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
  • (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl piperidine-4-carboxylate

Uniqueness

The uniqueness of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate lies in its specific combination of indole, benzofuran, and morpholine moieties. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate

InChI

InChI=1S/C25H24N2O5/c1-3-26-15-17(18-6-4-5-7-20(18)26)14-22-23(28)19-8-9-21(16(2)24(19)31-22)32-25(29)27-10-12-30-13-11-27/h4-9,14-15H,3,10-13H2,1-2H3/b22-14+

InChI Key

DTXZHTGPYORBOZ-HYARGMPZSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)N5CCOCC5)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)N5CCOCC5)C

Origin of Product

United States

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